molecular formula C12H13N3 B1360903 3-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine CAS No. 885281-16-3

3-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

Cat. No.: B1360903
CAS No.: 885281-16-3
M. Wt: 199.25 g/mol
InChI Key: LBNUCZQUHKEDBA-UHFFFAOYSA-N
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Description

3-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine: is a heterocyclic compound with the molecular formula C12H13N3. It is characterized by a fused ring system consisting of an imidazole ring and a pyrazine ring, with a phenyl group attached to the imidazole ring.

Biochemical Analysis

Biochemical Properties

3-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction between this compound and cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, depending on the specific isoform involved . Additionally, this compound can bind to certain receptors, modulating their signaling pathways and affecting cellular responses.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can modulate the activity of mitogen-activated protein kinases (MAPKs), which are involved in cell proliferation, differentiation, and apoptosis . By affecting MAPK signaling, this compound can impact cell growth and survival. Furthermore, this compound has been observed to influence the expression of genes related to oxidative stress and inflammation, thereby affecting cellular homeostasis.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to changes in their activity and function. For instance, this compound has been found to inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation . Additionally, this compound can activate transcription factors, leading to changes in gene expression. The binding interactions of this compound with enzymes and receptors are critical for its biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as exposure to light or extreme pH . Long-term exposure to this compound has been associated with changes in cellular metabolism and gene expression, indicating potential cumulative effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects such as anti-inflammatory or antioxidant properties . At higher doses, this compound can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s impact on biological systems changes significantly beyond a certain dosage level. These findings highlight the importance of dosage optimization for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can have different biological activities and may contribute to the overall effects of the compound. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in metabolic pathways, such as glycolysis and the tricarboxylic acid cycle . The interaction of this compound with cofactors and other metabolic regulators is crucial for its metabolic effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by efflux transporters such as P-glycoprotein . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also affected by its affinity for different cell types and its ability to cross biological barriers .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. This compound can be targeted to specific cellular compartments or organelles through post-translational modifications or targeting signals . For example, this compound has been observed to localize in the mitochondria, where it can influence mitochondrial function and energy metabolism . The subcellular distribution of this compound is crucial for its biochemical and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Cyclization Reactions: One common method for synthesizing 3-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine involves the cyclization of appropriate precursors.

    Multi-step Synthesis: Another approach involves a multi-step synthesis starting from simpler building blocks.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Specific details on industrial methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce fully or partially reduced forms of the compound .

Scientific Research Applications

Chemistry: 3-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .

Biology: In biological research, this compound is studied for its potential as a ligand for various biological targets, including enzymes and receptors. It may also serve as a scaffold for the development of bioactive molecules .

Medicine: Its ability to interact with biological targets makes it a candidate for drug discovery and development .

Industry: In the industrial sector, this compound may be used in the production of specialty chemicals and materials. Its properties can be exploited in the development of new materials with specific functionalities .

Comparison with Similar Compounds

Uniqueness: 3-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is unique due to the presence of the phenyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and effects .

Properties

IUPAC Name

3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3/c1-2-4-10(5-3-1)11-8-14-12-9-13-6-7-15(11)12/h1-5,8,13H,6-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBNUCZQUHKEDBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NC=C2C3=CC=CC=C3)CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70647542
Record name 3-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70647542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885281-16-3
Record name 5,6,7,8-Tetrahydro-3-phenylimidazo[1,2-a]pyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885281-16-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70647542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Phenylimidazo[1,2-a]pyrazine (1.391 g, 7.13 mmol) was dissolved in ethanol (100 ml) and hydrogenated at room temperature under 1 Atm hydrogen over platinum(IV) oxide (0.202 g, 0.713 mmol) for 24 hours. The catalyst was filtered, washed with ethanol and the filtrate concentrated to afford 3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine (1.41 g, 7.08 mmol, 99% yield)
Quantity
1.391 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.202 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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